3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphanyl]benzoic acid
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Overview
Description
3-([1,1’-Biphenyl]-4-yl(phenyl)phosphino)benzoic acid is a complex organic compound that features a biphenyl group, a phenyl group, and a phosphino group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl(phenyl)phosphino)benzoic acid typically involves the reaction of 4-bromobiphenyl with phenylphosphine under palladium-catalyzed conditions to form the phosphino-biphenyl intermediate. This intermediate is then subjected to a carboxylation reaction to introduce the benzoic acid group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-4-yl(phenyl)phosphino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The phosphino group can be oxidized to form phosphine oxides.
Reduction: The benzoic acid group can be reduced to form the corresponding alcohol.
Substitution: The biphenyl and phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
3-([1,1’-Biphenyl]-4-yl(phenyl)phosphino)benzoic acid is used in various scientific research applications, including:
Chemistry: As a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological macromolecules.
Industry: Used in the synthesis of advanced materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism by which 3-([1,1’-Biphenyl]-4-yl(phenyl)phosphino)benzoic acid exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. The biphenyl and phenyl groups provide steric hindrance, while the phosphino group offers electronic properties that facilitate the formation of stable complexes with transition metals. These complexes can then participate in various catalytic cycles, enhancing reaction rates and selectivity .
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylphosphino)benzoic acid: Similar structure but lacks the biphenyl group.
Biphenyl-4-carboxylic acid: Similar structure but lacks the phosphino group.
Phenylphosphine: Contains the phosphino group but lacks the biphenyl and benzoic acid groups.
Uniqueness
3-([1,1’-Biphenyl]-4-yl(phenyl)phosphino)benzoic acid is unique due to the combination of the biphenyl, phenyl, and phosphino groups attached to a benzoic acid moiety. This unique structure provides a balance of steric and electronic properties that make it an effective ligand in various catalytic processes, distinguishing it from other similar compounds .
Properties
CAS No. |
62350-80-5 |
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Molecular Formula |
C25H19O2P |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-[phenyl-(4-phenylphenyl)phosphanyl]benzoic acid |
InChI |
InChI=1S/C25H19O2P/c26-25(27)21-10-7-13-24(18-21)28(22-11-5-2-6-12-22)23-16-14-20(15-17-23)19-8-3-1-4-9-19/h1-18H,(H,26,27) |
InChI Key |
LYGZYENEADUBKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
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